molecular formula C8H12ClN3 B1593349 6-Chloro-N,N-diethylpyrazin-2-amine CAS No. 951885-43-1

6-Chloro-N,N-diethylpyrazin-2-amine

Cat. No. B1593349
M. Wt: 185.65 g/mol
InChI Key: RCKIIPAATCGXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 6-Chloro-N,N-diethylpyrazin-2-amine is C8H12ClN3 . Its InChI code is 1S/C8H12ClN3/c1-3-12(4-2)8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

6-Chloro-N,N-diethylpyrazin-2-amine has a molecular weight of 185.65 g/mol . It is soluble in water, ethanol, and methanol. The exact mass is 185.0719751 g/mol and the monoisotopic mass is also 185.0719751 g/mol .

Scientific Research Applications

Application Summary

6-Chloro-N,N-diethylpyrazin-2-amine is a part of a series of 6-chloro-1,3,5-triazines, some of which possess herbicidal and fungicidal activity . These compounds are used for selective weed control in different crops, such as corn and sugarcane .

Methods of Application

The anisotropic lipophilicity of these triazine derivatives was determined using reversed-phase ultra high performance liquid chromatography with octadecyl and phenyl columns . Binary (methanol/water and acetonitrile/water) and ternary (methanol/acetonitrile/water) mobile phases were applied under isocratic conditions .

Results

The retention data were analyzed using chemometric pattern recognition methods (hierarchical cluster analysis and principal component analysis) and sum of ranking differences method . The results can serve as an outstanding basis for the development of new chromatographic methods for the determination of triazines in environmental samples .

Medicine

Application Summary

6-Chloro-N,N-diethylpyrazin-2-amine has shown potential as a drug candidate for treating infections and cancer.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

6-chloro-N,N-diethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIIPAATCGXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650057
Record name 6-Chloro-N,N-diethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N,N-diethylpyrazin-2-amine

CAS RN

951885-43-1
Record name 6-Chloro-N,N-diethyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-diethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-N,N-diethylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N,N-diethylpyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-N,N-diethylpyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Chloro-N,N-diethylpyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Chloro-N,N-diethylpyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-N,N-diethylpyrazin-2-amine

Citations

For This Compound
1
Citations
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.